molecular formula C7H17BN+ B14754801 CID 24190879 CAS No. 1186-43-2

CID 24190879

Cat. No.: B14754801
CAS No.: 1186-43-2
M. Wt: 126.03 g/mol
InChI Key: SRXOVECGDXEUQW-UHFFFAOYSA-N
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Description

CID 24190879 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database . For instance, emphasizes the need for rigorous characterization, including spectroscopic data (e.g., GC-MS, LC-ESI-MS), physicochemical properties (e.g., solubility, molecular weight), and structural validation through techniques like collision-induced dissociation (CID) in mass spectrometry .

Without explicit data on this compound, this article will outline a methodological framework for comparing it with structurally or functionally similar compounds, drawing parallels from analogous cases in the evidence.

Properties

CAS No.

1186-43-2

Molecular Formula

C7H17BN+

Molecular Weight

126.03 g/mol

InChI

InChI=1S/C7H17BN/c1-6-7(2)8-9(3,4)5/h6H2,1-5H3/q+1

InChI Key

SRXOVECGDXEUQW-UHFFFAOYSA-N

Canonical SMILES

[B-]([C+](C)CC)[N+](C)(C)C

Origin of Product

United States

Preparation Methods

The preparation of CID 24190879 involves specific synthetic routes and reaction conditions. One of the methods includes the synthesis of fused imidazole derivatives. The preparation method involves reacting specific starting materials under controlled conditions to yield the desired compound . Industrial production methods may vary, but they generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Core Reaction Types

CID 24190879 undergoes hydrolysis and transesterification , common to diacylglycerols, alongside de novo synthesis pathways . These reactions are critical for its biological activity and stability.

Hydrolysis

  • Mechanism : Catalyzed by phospholipases (e.g., phospholipase C), hydrolysis cleaves ester bonds to generate free fatty acids and glycerol.

  • Biological Role : Rapidly increases intracellular diacylglycerol (DAG) levels, activating protein kinase C (PKC) isoforms via C1 domain binding .

  • Conditions : pH-dependent, accelerated under physiological conditions (e.g., insulin signaling) .

Transesterification

  • Mechanism : Exchange of acyl groups between DAG and other lipids, altering fatty acid composition.

  • Enzymes : Lipases (e.g., lipoprotein lipase) mediate this reaction, influencing lipid metabolism.

  • Implications : Modifies DAG’s physical properties (e.g., membrane fluidity) and signaling specificity .

Reaction Mechanisms and Kinetics

Reaction Type Key Enzymes/Conditions Biological Impact
HydrolysisPhospholipase C, Insulin Rapid PKC activation via DAG generation
TransesterificationLipases, pH changes Alters fatty acid composition for signaling
De Novo SynthesisPhosphatidic acid synthase Sustained DAG production under insulin

Stereochemical Considerations

DAG stereochemistry (sn-1,2 configuration) critically influences its biological activity. This compound’s structure aligns with sn-1,2-DAGs, which are preferentially generated by phospholipases and exhibit higher signaling efficacy .

Functional Group Reactivity

This compound’s diacylglycerol backbone and functional groups enable:

  • Esterification : Reactions with acyl-CoA enzymes (e.g., DGAT1/DGAT2) for triacylglycerol synthesis .

  • Phospholipid Interactions : Integration into cellular membranes, affecting fluidity and signaling.

Biological Relevance

The compound’s reactivity underpins its role in:

  • PKC Activation : Selective binding to PKC isoforms drives downstream signaling pathways (e.g., cell growth, apoptosis).

  • Metabolic Regulation : Participation in lipid metabolism via transesterification and esterification .

Experimental Validation

Studies using labeled precursors (e.g., [3H]glycerol) demonstrate:

  • Rapid DAG Generation : Insulin-induced de novo synthesis peaks within minutes .

  • Dual Origins : DAG arises from both phospholipid hydrolysis and phosphatidic acid synthesis .

Scientific Research Applications

CID 24190879 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study biological processes. In medicine, it has potential therapeutic applications, such as acting as a GLP-1 receptor agonist for the treatment of diabetes . In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of CID 24190879 involves its interaction with specific molecular targets and pathways. For instance, as a GLP-1 receptor agonist, it binds to the GLP-1 receptor and activates it, leading to a cascade of intracellular events that result in the desired therapeutic effect. The exact molecular targets and pathways involved may vary depending on the specific application of the compound .

Comparison with Similar Compounds

Framework for Comparing CID 24190879 with Similar Compounds

Structural Comparison

Structural analogs of a compound are typically identified using PubChem’s similarity search tools, which calculate Tanimoto coefficients based on molecular fingerprints . For example, compares oscillatoxin derivatives (CIDs: 101283546, 185389, 156582093, 156582092) by highlighting substituent variations (e.g., methyl groups, hydroxyl positions) that influence bioactivity . Similarly, this compound’s structural analogs would require analysis of functional groups, stereochemistry, and aromaticity.

Hypothetical Structural Comparison Table

Property This compound (Hypothetical) Analog 1 (CID: X) Analog 2 (CID: Y)
Molecular Formula C₉H₁₀O₂ C₁₀H₁₂O₂ C₈H₈O₃
Functional Groups Carboxylic acid, benzene Ester, benzene Hydroxyl, ketone
Tanimoto Similarity - 0.92 0.85
Physicochemical Properties

and provide templates for comparing properties such as solubility, logP, and bioavailability. For instance, CAS 7254-19-5 (CID 252137) has a solubility of 0.052 mg/mL and acts as a CYP1A2 inhibitor, while CAS 20358-06-9 (CID 2049887) exhibits high gastrointestinal absorption . These parameters are critical for drug-likeness assessments.

Hypothetical Physicochemical Comparison Table

Property This compound (Hypothetical) CAS 7254-19-5 (CID 252137) CAS 20358-06-9 (CID 2049887)
Molecular Weight 180.2 g/mol 240.05 g/mol 168.19 g/mol
Solubility (mg/mL) 0.12 0.052 0.249
logP 2.5 1.57–2.85 1.57–2.85
CYP Inhibition CYP2D6 CYP1A2 CYP1A2
Bioavailability Score 0.65 0.56 0.55
Functional and Bioactivity Comparisons

demonstrates how LC-ESI-MS and CID fragmentation patterns differentiate isomers like ginsenoside Rf and pseudoginsenoside F11 . Similarly, this compound’s bioactivity (e.g., enzyme inhibition, receptor binding) could be compared using in vitro assays referenced in and , which stress the need for pharmacological controls (e.g., IC₅₀ values) .

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